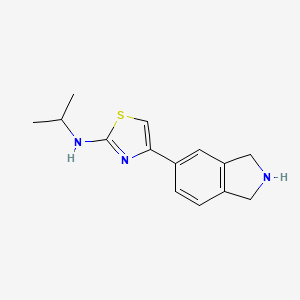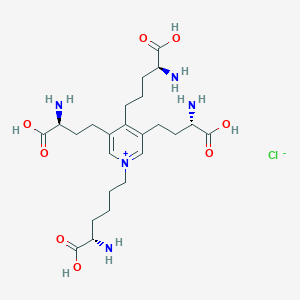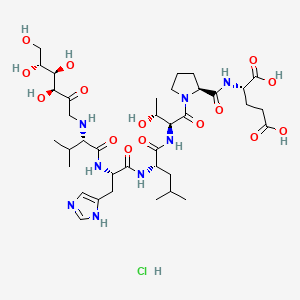
(7-Nitro-1,2,3,4-tetrahydroquinolin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Nitro-1,2,3,4-tetrahydroquinolin-3-yl)methanol is a member of the class of quinolines, specifically a tetrahydroquinoline derivative. This compound is characterized by the presence of a nitro group at the 7th position and a hydroxymethyl group at the 3rd position of the tetrahydroquinoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7-Nitro-1,2,3,4-tetrahydroquinolin-3-yl)methanol typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2). This reaction generates 3,4-dihydroisoquinoline derivatives, which can then be further functionalized to introduce the nitro and hydroxymethyl groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(7-Nitro-1,2,3,4-tetrahydroquinolin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: 7-Nitro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid.
Reduction: 7-Amino-1,2,3,4-tetrahydroquinolin-3-yl)methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(7-Nitro-1,2,3,4-tetrahydroquinolin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a building block for various chemical products.
Mécanisme D'action
The mechanism of action of (7-Nitro-1,2,3,4-tetrahydroquinolin-3-yl)methanol is not fully understood. it is hypothesized that the compound interacts with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro group may participate in redox reactions, while the hydroxymethyl group can form hydrogen bonds with target molecules, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-Oxamniquine: A compound with a similar structure but different stereochemistry and biological activity.
®-Oxamniquine: Another stereoisomer with distinct properties.
Other Tetrahydroquinoline Derivatives: Compounds with various substitutions on the tetrahydroquinoline ring, exhibiting different biological activities and chemical reactivity.
Uniqueness
(7-Nitro-1,2,3,4-tetrahydroquinolin-3-yl)methanol is unique due to the specific combination of the nitro and hydroxymethyl groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H12N2O3 |
|---|---|
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
(7-nitro-1,2,3,4-tetrahydroquinolin-3-yl)methanol |
InChI |
InChI=1S/C10H12N2O3/c13-6-7-3-8-1-2-9(12(14)15)4-10(8)11-5-7/h1-2,4,7,11,13H,3,5-6H2 |
Clé InChI |
BVAXZPNWTACQDT-UHFFFAOYSA-N |
SMILES canonique |
C1C(CNC2=C1C=CC(=C2)[N+](=O)[O-])CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-Chloro-4-[2-(2-methoxyethoxy)ethylsulfonyl]benzenesulfonamide](/img/structure/B13854712.png)

![N-(4-imidazo[1,2-a]pyrazin-5-yl-3-methoxyphenyl)methanesulfonamide](/img/structure/B13854720.png)



![1-[(Z)-benzylideneamino]imidazolidine-2,4-dione](/img/structure/B13854735.png)
![(2R,3S,4S,5R,6R)-3,4-dihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-5-[[2-(4-nitrophenyl)hydrazinyl]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxy-5-sulfooxyoxane-2-carboxylic acid](/img/structure/B13854744.png)
